molecular formula C4H14OSi2 B7724646 1,1,3,3-Tetramethyl-disiloxane

1,1,3,3-Tetramethyl-disiloxane

Cat. No. B7724646
M. Wt: 134.32 g/mol
InChI Key: NVYQDQZEMGUESH-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethyl-disiloxane is a useful research compound. Its molecular formula is C4H14OSi2 and its molecular weight is 134.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,3,3-Tetramethyl-disiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,3,3-Tetramethyl-disiloxane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization of Functionalized Disiloxanes : Disiloxanes like 1,1,3,3-Tetramethyl-disiloxane have been used in the synthesis of novel hydroxyester disiloxanes and other monomers. These compounds are key in producing unique poly(siloxane-urethane) copolymers with distinct properties (Pusztai, Nagy, & Wagner, 2012).

  • Epoxy Curing System for Electronic Packaging : 1,3-bis(3-aminopropyl) tetramethyl disiloxane, a derivative, serves as a liquid epoxy curing agent in electronic packaging. It enhances the mechanical properties and lowers the thermal expansion of epoxy composites (Li & Xie, 2009).

  • Copolymerization and Crosslinking Studies : Research on copolymers of methyl methacrylate and disiloxane derivatives has explored their swelling, thermal, and morphological characteristics. These studies are crucial for understanding the behavior of such copolymers in various applications (Yang & Peppas, 1983).

  • Enhancing Li-ion Battery Electrolytes : 1,1,3,3-Tetramethyl-disiloxane derivatives improve the film-forming properties of electrolytes in Li-ion batteries, contributing to better battery performance and efficiency, especially at low temperatures (Walkowiak, Waszak, Schroeder, & Gierczyk, 2010).

  • Anion Recognition in Organic Solvents : Disiloxane compounds have been studied for their ability to recognize anions through hydrogen bonding in organic solvents, indicating potential applications in chemical sensing and separation (Kondo et al., 2009).

  • Synthesis and Crystal Structure Analysis : Disiloxane derivatives have been synthesized and analyzed for their solubility, thermal stability, and potential as building blocks for ladder oligosilsesquioxanes, which are important in materials science (Suyama, Nakatsuka, Gunji, & Abe, 2007).

  • Hydrosilylation of Acetophenones : This compound has been used in the hydrosilylation of acetophenones, mediated by rhodium (I) and platinum (II) complexes, indicating its role in organic synthesis (Zuev & de Vekki, 2005).

  • Interfacial Polycondensation : The polycondensation of disiloxane series diols with COCl2 has been reported, producing polysiloxane carbonates with notable heat resistance (Sheludyakov, Mkhitaryan, Gorlov, & Zhinkin, 1976).

properties

IUPAC Name

dimethylsilyloxy(dimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H14OSi2/c1-6(2)5-7(3)4/h6-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYQDQZEMGUESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)O[SiH](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14OSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30812-70-5
Details Compound: Disiloxane, 1,1,3,3-tetramethyl-, homopolymer
Record name Disiloxane, 1,1,3,3-tetramethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30812-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

134.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3-Tetramethyl-disiloxane

CAS RN

3277-26-7
Record name 1,1,3,3-Tetramethyldisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3277-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

Allyloxybenzophenone 1 (200 g, 840 mmol) was dissolved with warming in THF (150 mL, EM Science) and charged to an addition funnel placed on a 2 L four-necked flask equipped with a mechanical stirrer, reflux condenser and internal temperature probe under a dry air purge. To the reaction vessel was added 1,1,3,3-tetramethyldisiloxane (740 mL, 4.18 mol, Hanse Chemie) and THF (100 mL). The internal pot temperature was raised to 50° C., at which point chlorotris(triphenylphosphine) rhodium (“Wilkinson's catalyst”, 22 mg, 11 ppm based on mass of allyloxybenzophenone 1, Aldrich Chemical) was added to the pot along with a portion (5 mL) of the 4-allyloxybenzophenone/THF solution. The internal reaction temperature was raised to 60° C., at which point the 4-allyloxybenzophenone solution was added to the reactor pot over the course of 45 min. The internal temperature of the reaction was held between 60-65° C. during the course of the addition, which is exothermic. After the addition was complete, the reaction was stirred at 60° C. for an additional 15 min., at which point no starting material was present by GC analysis. The reaction was allowed to cool to 35° C., and activated carbon (3 lab scoops, Aldrich Chemical) was added. The resulting slurry was stirred for 30 min., then filtered to yield a pale yellow solution. Solvent was removed from the product in vacuo to yield a yellow oil (329 g, 104% due to presence of ˜10 mol % 1,1,3,3,5,5-hexamethyltrisiloxane in the commercial grade 1,1,3,3-tetramethyldisiloxane starting material; i.e. the reaction is essentially quantitative). The product exhibited acceptable 1H, 13C and 29Si NMR, UV-Vis and FT-IR spectral characteristics.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
740 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
22 mg
Type
reactant
Reaction Step Three
Name
4-allyloxybenzophenone THF
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,3,3-Tetramethyl-disiloxane

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